molecular formula C17H23N3O3S2 B2837569 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049434-69-6

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2837569
CAS No.: 1049434-69-6
M. Wt: 381.51
InChI Key: HIKCSTFKVUFEOO-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound that contains a piperazine ring, which is often seen in pharmaceuticals and other biologically active compounds . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, and the sulfonamide group could potentially act as a nucleophile or a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a piperazine ring could make the compound basic, and the sulfonamide group could allow for hydrogen bonding .

Scientific Research Applications

Preparation and Receptor Antagonism

This compound has been investigated for its potential as a 5-HT7 receptor antagonist. In a study by Yoon et al. (2008), several piperazine derivatives, including those related to the specified compound, were synthesized and evaluated for their antagonistic activity on the 5-HT7 receptor. Among these, specific derivatives demonstrated promising activity and selectivity against not only the 5-HT7 receptor but also showed selectivity over other serotonin receptor subtypes such as 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6 receptors (Yoon et al., 2008).

Analytical Derivatization in Chromatography

The compound's structural framework has been utilized in developing analytical derivatization reagents for liquid chromatography. Wu et al. (1997) synthesized a sulfonate reagent for the derivatization of caproic acid, highlighting the utility of the piperazine scaffold in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).

Crystal Structure and DFT Calculations

Research on novel piperazine derivatives, including those related to the specified compound, has also been conducted to understand their crystal structure and electronic properties. Kumara et al. (2017) synthesized and characterized new compounds, conducting single-crystal X-ray diffraction studies and density functional theory (DFT) calculations to assess their electrophilic and nucleophilic nature (Kumara et al., 2017).

Synthesis of N-Heterocycles

The versatility of the sulfonamide and piperazine moiety has been explored in the synthesis of N-heterocycles. Matlock et al. (2015) demonstrated a method for synthesizing stereodefined C-substituted morpholines and piperazines, offering insights into regio- and diastereoselectivity through the reaction of amino alcohols/diamines with α-phenylvinylsulfonium salts (Matlock et al., 2015).

β3-Adrenoceptor Agonism

Investigations into the structural features of sulfonamide derivatives have led to the identification of potent and selective β3-adrenoceptor agonists. These studies highlight the influence of the tertiary amine nitrogen atom of piperazine sulfonamides on the agonistic activity, providing a foundation for the development of therapeutic agents targeting β3-adrenoceptor-mediated conditions (Perrone et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives are biologically active and could have potential side effects or toxicities .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased activity or reduced side effects .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-23-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-25(21,22)17-3-2-14-24-17/h2-7,14,18H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCSTFKVUFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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